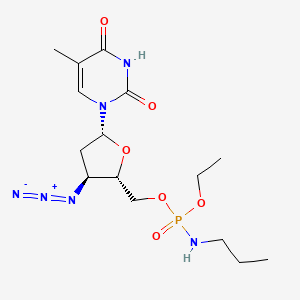
3'-Azido-3'-deoxythymidine-5'-(ethyl propylamino)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxythymidine-5’-(ethyl propylamino)phosphoramidate is a synthetic compound derived from 3’-azido-3’-deoxythymidine (AZT). AZT is a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The modification of AZT with an ethyl propylamino phosphoramidate group aims to enhance its pharmacological properties, such as bioavailability and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine-5’-(ethyl propylamino)phosphoramidate involves several steps:
Starting Material: The synthesis begins with 3’-azido-3’-deoxythymidine (AZT).
Phosphoramidate Formation: The AZT is reacted with ethyl propylamine and a phosphorylating agent under controlled conditions to form the phosphoramidate derivative.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Bulk Synthesis: Large quantities of AZT and ethyl propylamine are reacted in industrial reactors.
Continuous Monitoring: Reaction conditions such as temperature, pH, and reaction time are continuously monitored and adjusted to optimize yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-3’-deoxythymidine-5’-(ethyl propylamino)phosphoramidate undergoes various chemical reactions, including:
Hydrolysis: The phosphoramidate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The azido group can undergo reduction to form an amine, while the phosphoramidate group can be oxidized to form phosphates.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., HCl, NaOH) are used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Produces 3’-azido-3’-deoxythymidine and ethyl propylamine.
Reduction: Produces 3’-amino-3’-deoxythymidine.
Oxidation: Produces phosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Azido-3’-deoxythymidine-5’-(ethyl propylamino)phosphoramidate has several scientific research applications:
Antiviral Research: Used in studies to develop new antiviral therapies, particularly against HIV.
Cancer Research: Investigated for its potential anticancer properties due to its ability to inhibit DNA synthesis.
Drug Delivery: Studied as a prodrug to improve the delivery and efficacy of AZT.
Biochemical Studies: Used in research to understand the mechanisms of nucleoside analogs and their interactions with cellular enzymes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. The phosphoramidate group enhances the compound’s ability to cross cellular membranes and be converted into the active triphosphate form within cells. This active form competes with natural nucleotides, leading to the termination of DNA synthesis and inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, widely used as an antiretroviral drug.
Stavudine (d4T): Another NRTI used in HIV treatment.
Lamivudine (3TC): An NRTI with a similar mechanism of action.
Uniqueness
3’-Azido-3’-deoxythymidine-5’-(ethyl propylamino)phosphoramidate is unique due to its modified phosphoramidate group, which enhances its pharmacokinetic properties compared to AZT. This modification aims to improve bioavailability, reduce toxicity, and overcome drug resistance.
Eigenschaften
CAS-Nummer |
130771-42-5 |
|---|---|
Molekularformel |
C15H25N6O6P |
Molekulargewicht |
416.37 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-[[ethoxy(propylamino)phosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N6O6P/c1-4-6-17-28(24,25-5-2)26-9-12-11(19-20-16)7-13(27-12)21-8-10(3)14(22)18-15(21)23/h8,11-13H,4-7,9H2,1-3H3,(H,17,24)(H,18,22,23)/t11-,12+,13+,28?/m0/s1 |
InChI-Schlüssel |
PDEDLARIGSZJLG-QDSMQDDISA-N |
Isomerische SMILES |
CCCNP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCNP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















